N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethylphenoxy)propanamide

Description

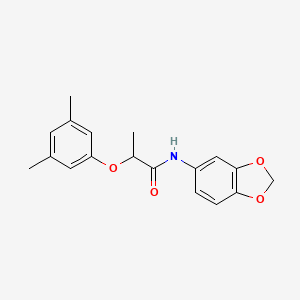

N-(1,3-Benzodioxol-5-yl)-2-(3,5-dimethylphenoxy)propanamide is a synthetic amide derivative characterized by two key structural motifs:

- 1,3-Benzodioxol group: A fused bicyclic ether-oxygen system (C₇H₆O₂) that enhances metabolic stability and influences lipophilicity .

- 3,5-Dimethylphenoxy group: A substituted phenoxy moiety (C₈H₉O) with methyl groups at the 3 and 5 positions, contributing to steric bulk and electronic modulation .

The compound’s amide linker (-CONH-) facilitates hydrogen bonding, impacting solubility and target interactions.

Properties

Molecular Formula |

C18H19NO4 |

|---|---|

Molecular Weight |

313.3 g/mol |

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethylphenoxy)propanamide |

InChI |

InChI=1S/C18H19NO4/c1-11-6-12(2)8-15(7-11)23-13(3)18(20)19-14-4-5-16-17(9-14)22-10-21-16/h4-9,13H,10H2,1-3H3,(H,19,20) |

InChI Key |

FIOJRMOAWKRGLT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)OC(C)C(=O)NC2=CC3=C(C=C2)OCO3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethylphenoxy)propanamide typically involves the following steps:

Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

Attachment of the Dimethylphenoxy Group: The dimethylphenoxy group can be introduced via a nucleophilic substitution reaction.

Amidation: The final step involves the formation of the amide bond, which can be achieved through the reaction of the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethylphenoxy)propanamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions vary depending on the type of substitution, but common reagents include halides and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethylphenoxy)propanamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its structural properties make it a candidate for studying enzyme interactions and receptor binding.

Industry: It may be used in the development of new materials or as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethylphenoxy)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Triaziflam (N-(2-(3,5-Dimethylphenoxy)-1-methylethyl)-6-(1-fluoro-1-methylethyl)-1,3,5-triazine-2,4-diamine)

- Key Differences :

- Implications :

- Triaziflam’s triazine core enables π-π stacking with biological targets, improving herbicidal activity.

- The target compound’s benzodioxol group may offer better oxidative stability compared to triazine’s susceptibility to hydrolysis.

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Key Differences: Replaces the phenoxy group with a hydroxy-dimethylethyl moiety. Lacks the benzodioxol system .

- Implications: The hydroxy group enhances water solubility but reduces membrane permeability compared to the target compound’s lipophilic phenoxy group. The absence of benzodioxol may limit metabolic stability.

Compounds with 2,6-Dimethylphenoxy Substituents (e.g., )

- Key Differences :

- Methyl groups at 2,6-positions vs. 3,5-positions in the target compound.

- Electronic effects: 3,5-substitution provides symmetric electron-donating effects, enhancing resonance stabilization .

Physicochemical Properties and Bioavailability

Based on molecular properties predictive of oral bioavailability ():

| Compound | Molecular Weight (g/mol) | Rotatable Bonds | Polar Surface Area (Ų) | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | ~330 | 5 | ~90 | Amide, benzodioxol, phenoxy |

| Triaziflam | ~380 | 8 | ~110 | Triazine, fluoroalkyl, phenoxy |

| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | ~220 | 3 | ~70 | Hydroxy, amide, methylbenzene |

| 2,6-Dimethylphenoxy Derivatives | ~300–350 | 4–6 | ~85–100 | Amide, phenoxy (2,6-dimethyl) |

- Rotatable Bonds : The target compound’s 5 rotatable bonds align with the ≤10 threshold for good rat bioavailability, unlike triaziflam’s 8 bonds, which may reduce permeation .

- Polar Surface Area (PSA) : The target’s PSA (~90 Ų) is below the 140 Ų cutoff, favoring absorption, while triaziflam’s higher PSA (~110 Ų) may limit permeability .

Functional Group Comparisons

Amide vs. Hydroxamic Acid ()

- Hydroxamic acids (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide):

- Contain N-hydroxy groups, enabling metal chelation (e.g., Zn²⁺ in enzyme inhibition).

- Higher PSA and hydrogen-bond capacity compared to simple amides.

- Target Compound :

- Lacks chelating ability but offers simpler metabolic pathways due to the absence of N-hydroxy groups.

Benzodioxol vs. Isoindole-1,3-dione ()

- Isoindole-1,3-dione derivatives :

- Rigid, planar structures enhance binding to aromatic pockets but reduce solubility.

- Benzodioxol :

- Moderately rigid with improved solubility due to ether oxygens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.